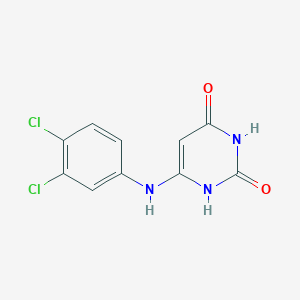

6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-6-2-1-5(3-7(6)12)13-8-4-9(16)15-10(17)14-8/h1-4H,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRVMDIXHXAYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=CC(=O)NC(=O)N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289645 | |

| Record name | 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-74-3 | |

| Record name | 6-[(3,4-Dichlorophenyl)amino]-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 62573 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 3,4 Dichloroanilino 1h Pyrimidine 2,4 Dione

Established Synthetic Pathways for 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione

The most common and well-established route for the synthesis of this compound involves a two-step sequence: the initial formation of a pyrimidine-2,4-dione precursor, followed by the introduction of the 3,4-dichloroanilino moiety.

Precursor Chemistry and Reaction Mechanisms in Compound Synthesis

The synthesis typically commences with the construction of the 6-aminopyrimidine-2,4-dione (also known as 6-aminouracil) ring. A widely employed method for this is the condensation of urea (B33335) and cyanoacetic acid. medwinpublishers.com This reaction, often carried out in the presence of a dehydrating agent like acetic anhydride, proceeds through a cyclization mechanism to form the pyrimidine (B1678525) ring.

The key intermediate, 6-aminouracil, is then converted to a more reactive species to facilitate the subsequent substitution reaction. This is commonly achieved by halogenation, typically chlorination, at the 6-position. Reagents such as phosphorus oxychloride (POCl₃) are utilized for this transformation, converting the 6-amino or 6-hydroxy group into a good leaving group, the chloro group, to yield 6-chloro-1H-pyrimidine-2,4-dione.

The final step involves a nucleophilic aromatic substitution reaction between 6-chloro-1H-pyrimidine-2,4-dione and 3,4-dichloroaniline (B118046). In this reaction, the amino group of 3,4-dichloroaniline acts as a nucleophile, attacking the electron-deficient carbon at the 6-position of the pyrimidine ring and displacing the chloride ion. This reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Table 1: Key Reactions in the Established Synthetic Pathway

| Step | Reactants | Reagents/Conditions | Product | Reaction Type |

| 1 | Urea, Cyanoacetic acid | Acetic anhydride, Heat | 6-Aminopyrimidine-2,4-dione | Condensation/Cyclization |

| 2 | 6-Aminopyrimidine-2,4-dione | Phosphorus oxychloride (POCl₃) | 6-Chloro-1H-pyrimidine-2,4-dione | Halogenation |

| 3 | 6-Chloro-1H-pyrimidine-2,4-dione, 3,4-Dichloroaniline | Solvent, Base (optional) | This compound | Nucleophilic Aromatic Substitution |

Optimization Strategies for Yield and Purity in this compound Production

Optimizing the yield and purity of this compound involves careful control of reaction parameters at each step. In the initial synthesis of 6-aminouracil, the reaction temperature and the molar ratio of reactants are critical factors. The removal of byproducts, such as acetic acid, can drive the reaction to completion.

Novel Synthetic Approaches and Green Chemistry Principles Applied to the Compound

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. For the synthesis of pyrimidine derivatives, several green chemistry approaches have been explored. These include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, and the development of one-pot, multi-component reactions that minimize the number of synthetic steps and reduce waste.

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles can be applied. For instance, exploring solid-supported catalysts or solvent-free reaction conditions for the key synthetic steps could significantly reduce the environmental impact. Furthermore, investigating alternative, less hazardous reagents for the chlorination step is an area for potential improvement.

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of analogs and derivatives of this compound is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize pharmacological properties.

Chemical Transformations and Functional Group Manipulations

The synthesis of analogs can be achieved by modifying either the pyrimidine-2,4-dione core or the 3,4-dichloroanilino substituent.

Modifications on the Pyrimidine-2,4-dione Core:

N-Alkylation/Arylation: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can be alkylated or arylated to introduce various substituents.

Substitution at C5: The C5 position of the uracil (B121893) ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Thionation: The carbonyl groups at positions 2 and/or 4 can be converted to thiocarbonyl groups using reagents like Lawesson's reagent, leading to the formation of thiouracil derivatives.

Modifications on the 3,4-dichloroanilino Moiety:

Varying the Aniline (B41778) Substituent: A wide range of analogs can be synthesized by replacing 3,4-dichloroaniline with other substituted anilines. This allows for the exploration of the effects of different electronic and steric properties of the substituents on the aniline ring.

Combinatorial Chemistry Approaches for Derivative Library Generation

Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of derivatives for high-throughput screening. For the generation of a library of 6-(anilino)-1H-pyrimidine-2,4-dione derivatives, a common strategy involves the parallel synthesis approach.

A key intermediate, such as 6-chloro-1H-pyrimidine-2,4-dione, can be reacted with a diverse collection of substituted anilines in a multi-well plate format. This allows for the efficient generation of a library of compounds with variations in the anilino portion. Further diversity can be introduced by subsequent reactions on the pyrimidine core of the library members.

Table 2: Examples of Chemical Transformations for Derivative Synthesis

| Transformation | Position of Modification | Reagents/Conditions | Resulting Derivative Class |

| N-Alkylation | N1, N3 | Alkyl halide, Base | N-alkylated derivatives |

| Halogenation | C5 | N-Halosuccinimide | 5-Halo derivatives |

| Nitration | C5 | Nitrating agent | 5-Nitro derivatives |

| Thionation | C2, C4 | Lawesson's reagent | Thiouracil derivatives |

| Aniline Variation | C6-anilino group | Various substituted anilines | 6-(substituted anilino) derivatives |

Advanced Structural Elucidation and Computational Characterization of 6 3,4 Dichloroanilino 1h Pyrimidine 2,4 Dione

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide critical information about the connectivity and molecular weight, while vibrational and electronic spectroscopy offer insights into the conformational and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione, ¹H and ¹³C NMR spectra would provide key information. In the ¹H NMR spectrum, characteristic signals for the protons on the pyrimidine-2,4-dione (uracil) ring and the 3,4-dichloroanilino moiety would be expected. The uracil (B121893) ring protons, particularly the one at the C5 position, would likely appear as a singlet. The protons of the dichlorinated benzene (B151609) ring would exhibit a distinct splitting pattern corresponding to their substitution. The amine and amide protons would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration. For instance, in related 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4-diones, the uracil endocyclic NH proton signal appears around δ 10.52–12.04 ppm. nih.gov

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the uracil ring are expected to resonate at the downfield region of the spectrum. The chemical shifts of the carbons in the dichloroanilino group would be influenced by the electron-withdrawing effects of the chlorine atoms.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₇Cl₂N₃O₂. The mass spectrum would show a molecular ion peak [M]⁺, along with characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, such as the cleavage of the bond between the aniline (B41778) nitrogen and the pyrimidine (B1678525) ring.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for uracil ring protons, aromatic protons of the dichloroaniline ring with characteristic splitting, and broad signals for NH protons. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and carbons of the pyrimidine ring. |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. In the FTIR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the amine and amide groups, C=O stretching of the dione (B5365651) functionality, C=C stretching of the aromatic and pyrimidine rings, and C-Cl stretching of the dichloroaniline moiety. For example, in related pyrano[2,3-d]pyrimidine-2,4-dione derivatives, NH bands are observed in the range of 3125-3470 cm⁻¹, and carbonyl bands appear around 1690-1730 cm⁻¹. nih.gov

X-ray Crystallography and Solid-State Structure Analysis of the Chemical Compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine-2,4-dione derivatives provides valuable insights into the expected solid-state structure. researchgate.net

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The N-H groups of the uracil ring and the anilino linker are excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. It is highly probable that the molecules would form dimeric structures through N-H···O hydrogen bonds, a common motif in uracil derivatives. researchgate.net Furthermore, π-π stacking interactions between the aromatic and heterocyclic rings could play a significant role in stabilizing the crystal lattice. researchgate.net The presence of chlorine atoms also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N interactions), which could further influence the crystal packing. Hirshfeld surface analysis of related compounds has been used to visualize and quantify these intermolecular interactions. researchgate.net

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Potential Participating Atoms |

|---|---|

| Hydrogen Bonding | N-H···O, N-H···N |

| π-π Stacking | Pyrimidine ring - Pyrimidine ring, Pyrimidine ring - Dichloroaniline ring, Dichloroaniline ring - Dichloroaniline ring |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. For this compound, the potential for polymorphism would arise from different arrangements of molecules in the crystal lattice, leading to variations in the hydrogen bonding and stacking interactions.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a strategy to modify the physicochemical properties of a compound. Co-crystallization studies of this compound with other molecules, known as co-formers, could lead to the discovery of new solid forms with altered properties. The selection of co-formers would be guided by an understanding of the potential intermolecular interactions that the target molecule can form.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules. Such calculations can provide valuable insights that complement experimental data. For this compound, DFT calculations could be used to optimize the molecular geometry and to predict its NMR and vibrational spectra, which can then be compared with experimental results for validation.

The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO energy gap is an important parameter that provides information about the chemical reactivity and kinetic stability of the molecule. Analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding its intermolecular interactions and reactivity. For instance, in related aminopyrimidine-2,4-dione compounds, DFT has been used to study molecular properties like stable configuration, dipole moment, and polarizability. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-anilinouracil (B3066259) |

| 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4-diones |

| pyrano[2,3-d]pyrimidine-2,4-dione |

In-Depth Computational Analysis of this compound Awaits Future Research

Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical studies focusing specifically on the advanced structural and dynamic properties of this compound are not publicly available at this time. Consequently, a comprehensive article based on the requested in-depth computational characterization cannot be generated without risking scientific inaccuracy.

The user's request centered on a detailed exploration of "this compound" through a range of sophisticated computational methods. These included Density Functional Theory (DFT) for molecular properties and reactivity, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis for electronic characteristics, and molecular modeling and dynamics simulations to understand its conformational flexibility and behavior in solution.

While computational studies on various other pyrimidine derivatives are present in the scientific literature, providing insights into the general application of these theoretical methods, specific data and research findings for the this compound molecule were not found. Crafting an article with the requested level of scientific rigor and detail, including data tables and specific research findings, necessitates access to such dedicated studies.

The pyrimidine scaffold is of significant interest in medicinal chemistry, and computational techniques like DFT, MEP, FMO analysis, and molecular dynamics are crucial tools in modern drug discovery and materials science for predicting molecular behavior and properties. It is plausible that research on this compound exists in proprietary industrial research or is yet to be published.

Future research initiatives are encouraged to explore the computational characterization of this specific compound. Such studies would provide valuable insights into its electronic structure, reactivity, and conformational dynamics, which could be pivotal for its potential applications.

Until such research is published and made publicly accessible, a detailed and scientifically accurate article on the advanced structural elucidation and computational characterization of this compound, as per the requested outline, remains an endeavor for future scientific reporting.

In Vitro Biological Investigations and Mechanistic Insights into 6 3,4 Dichloroanilino 1h Pyrimidine 2,4 Dione

High-Throughput Screening and Identification of Biological Activities

High-throughput screening (HTS) of compound libraries containing pyrimidine-2,4-dione scaffolds has been instrumental in identifying various biological activities. These efforts have primarily utilized cell-free and cell-based assays to uncover potential therapeutic agents.

Cell-Free Assays for Enzyme Inhibition and Receptor Binding

Derivatives of 6-anilinouracil (B3066259) have been identified as potent inhibitors of specific enzymes, particularly those involved in nucleic acid metabolism. Cell-free assays are crucial in determining the direct interaction between a compound and its molecular target, providing a measure of inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

One of the most well-documented activities of 6-anilinouracil derivatives is the selective inhibition of DNA polymerase III in Gram-positive bacteria. nih.govsigmaaldrich.comnih.gov This enzyme is essential for bacterial DNA replication. Structure-activity relationship (SAR) studies have revealed that substitutions on the aniline (B41778) ring significantly influence the inhibitory activity. For instance, the presence of halogen atoms, such as in the 3,4-dichloro configuration of the title compound, is anticipated to contribute to potent inhibition. The inhibitory mechanism of these compounds is believed to involve mimicking the natural substrate, dGTP, and forming a stable complex with the enzyme and the DNA template. nih.gov

While specific receptor binding data for 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione is not available, the broader class of pyrimidine (B1678525) derivatives has been explored for their interaction with various receptors. However, the primary mode of action for 6-anilinouracils appears to be enzyme inhibition rather than receptor binding.

| Compound Class | Target Enzyme | Organism | IC50 / Ki (µM) |

| 6-Anilinouracils | DNA Polymerase III | Bacillus subtilis | 0.4 - 2.8 (Ki) nih.gov |

| N3-Alkyl-6-anilinouracils | DNA Polymerase III | Bacillus subtilis | Varies with alkyl group nih.gov |

Phenotypic Screening in Cell Lines and Organoids

Studies on various 6-substituted uracil (B121893) derivatives have shown a range of cytotoxic activities against different cancer cell lines. jppres.com The potency of these compounds is highly dependent on the nature and position of the substituents on the uracil and the aniline rings. For example, certain 5-cinnamoyl-6-aminouracil derivatives have exhibited cytotoxic activity against L1210 leukemia cells. digitellinc.com While specific data for this compound is not available, the collective evidence suggests that this structural motif is a promising scaffold for the development of anticancer agents.

| Compound Class | Cell Line | Activity | IC50 (µM) |

| 5-Cinnamoyl-6-aminouracil derivatives | L1210 Leukemia | Cytotoxic | Not specified digitellinc.com |

| 6-Substituted uracil derivatives | Fetal calf lung cells | Antiproliferative | >10 (for some derivatives) jppres.com |

Cellular Biochemistry and Molecular Biology Studies

To elucidate the mechanisms underlying the observed biological activities, detailed cellular and molecular studies are conducted. These investigations provide insights into how these compounds affect cellular processes such as proliferation, cell death, and intracellular signaling.

Effects on Cell Proliferation, Viability, and Apoptosis Induction in Model Systems

Several studies have confirmed that anilino-substituted pyrimidine derivatives can significantly inhibit cell proliferation and induce apoptosis, or programmed cell death, in cancer cells.

For instance, treatment of melanoma and cervical cancer cells with a related imidazo[1,2-a]pyridine (B132010) compound led to a significant increase in apoptosis, as demonstrated by flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining. researchgate.net In A375 melanoma cells, treatment with 10 µM of the compound for 48 hours increased the apoptotic cell population from 4.58% to 27.38%. researchgate.net The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells.

| Cell Line | Treatment | Apoptotic Cells (%) |

| A375 Melanoma | 10 µM Compound 6 (48h) | 27.38 researchgate.net |

| HeLa Cervical Cancer | 35 µM Compound 6 (48h) | 16.38 researchgate.net |

Modulation of Intracellular Signaling Pathways and Protein Expression

The anticancer effects of anilino-pyrimidine derivatives are often linked to their ability to modulate key intracellular signaling pathways that regulate cell survival and proliferation. Western blot analysis is a common technique used to investigate changes in the expression levels of proteins involved in these pathways.

Studies on related compounds have shown that they can induce apoptosis through the intrinsic pathway. This is evidenced by the increased cleavage of PARP (Poly (ADP-ribose) polymerase) and modulation of the levels of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2. researchgate.net Furthermore, the activation of executioner caspases, like caspase-9, is a hallmark of the intrinsic apoptotic pathway. researchgate.net

While direct evidence for this compound is not available, the known effects of similar compounds on these critical apoptotic proteins suggest a likely mechanism of action.

| Cell Line | Treatment | Protein Modulation |

| A375 Melanoma | 10 µM Compound 6 | Increased cleaved PARP, Increased BAX, Decreased BCL2, Increased Caspase-9 researchgate.net |

| HeLa Cervical Cancer | 35 µM Compound 6 | Increased cleaved PARP, Increased BAX, Decreased BCL2, Increased Caspase-9 researchgate.net |

Investigation of Subcellular Localization and Target Engagement

Understanding where a compound localizes within a cell and confirming its engagement with the intended target are crucial steps in drug development. For enzymes involved in pyrimidine biosynthesis, their subcellular localization can vary. For example, in bovine mammary tissue, aspartate transcarbamylase was found in the microsomal fraction, dihydroorotate (B8406146) dehydrogenase in the mitochondria, and orotate (B1227488) phosphoribosyltransferase in the cytosol. nih.gov

Cellular target engagement assays are essential to confirm that a compound interacts with its intended target within the complex environment of a living cell. digitellinc.comconceptlifesciences.com Techniques such as the cellular thermal shift assay (CETSA) can be employed to verify the binding of a drug to its target protein in intact cells. For 6-anilinouracil derivatives that target bacterial DNA polymerase III, demonstrating target engagement within the bacteria would be a key step in their development as antibiotics. While specific studies on the subcellular localization and target engagement of this compound have not been reported, these investigations would be critical to fully characterize its mechanism of action.

Identification and Validation of Molecular Targets

The precise identification and subsequent validation of molecular targets are fundamental to elucidating the mechanism of action of any bioactive compound. For this compound, a multi-pronged approach combining biochemical and genetic strategies is essential to pinpoint its direct cellular interactors and confirm their relevance to its biological effects.

A powerful and unbiased method for identifying the direct binding partners of a small molecule within a complex biological milieu is affinity chromatography coupled with mass spectrometry-based proteomics. This technique involves the immobilization of this compound onto a solid support, creating a "bait" to capture its interacting proteins from a cell lysate.

The general workflow for such an experiment would be as follows:

Ligand Immobilization: A chemically modified version of this compound, featuring a linker for covalent attachment, is synthesized and coupled to a chromatography matrix (e.g., sepharose beads).

Protein Binding: A protein extract from a biologically relevant cell line is passed over the affinity matrix. Proteins with a specific affinity for the immobilized compound will bind, while non-interacting proteins are washed away.

Elution: The specifically bound proteins are then eluted from the matrix, often by using a high concentration of a competitive soluble ligand or by altering the buffer conditions to disrupt the protein-ligand interaction.

Proteomic Analysis: The eluted proteins are identified using high-resolution mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data provides a list of potential protein targets of this compound.

This approach allows for the unbiased identification of direct binding partners, which can then be prioritized for further validation.

Following the identification of candidate molecular targets, genetic approaches are crucial for validating their functional role in the mechanism of action of this compound. These techniques involve manipulating the expression of the target gene to observe the consequential effects on the compound's activity.

Genetic Knockdown: Technologies such as RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be employed to transiently or stably reduce the expression of the target protein. A diminished cellular response to the compound upon knockdown of a specific protein would implicate that protein in its mechanism of action.

Genetic Knockout: For more definitive validation, gene-editing tools like CRISPR-Cas9 can be used to generate cell lines where the gene encoding the target protein is permanently inactivated. A loss of sensitivity to this compound in these knockout cells provides strong evidence for the protein being a direct and necessary target.

Rescue Experiments: To confirm the specificity of the knockout effect, a rescue experiment is performed. This involves reintroducing the wild-type gene for the target protein into the knockout cell line. The restoration of sensitivity to the compound upon re-expression of the target protein would provide compelling evidence of a direct and specific interaction.

Detailed Mechanism of Action Elucidation at the Molecular Level

Once a molecular target has been identified and validated, a detailed investigation into the molecular intricacies of the interaction is necessary. This involves characterizing the binding kinetics, identifying the binding site, and delineating the subsequent effects on cellular signaling pathways.

If the target of this compound is an enzyme, a thorough kinetic analysis is performed to quantify its inhibitory effects. This typically involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

| Kinetic Parameter | Description |

| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Kᵢ | The inhibition constant; a measure of the inhibitor's binding affinity. |

| Mechanism of Inhibition | Can be competitive, non-competitive, uncompetitive, or mixed, as determined by graphical analysis (e.g., Lineweaver-Burk plots). |

In the case of a receptor target, binding assays are conducted to determine the dissociation constant (Kd), which reflects the affinity of the compound for the receptor, and to classify the compound as an agonist, antagonist, or modulator.

Some compounds exert their effects not by binding to the active site of an enzyme or the orthosteric site of a receptor, but to a distinct, allosteric site. This binding event induces a conformational change in the protein that modulates its activity.

Binding Site Determination: Competition binding assays with known active-site ligands can indicate whether this compound binds to the same or a different site.

Structural Biology: High-resolution structural techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide a definitive atomic-level picture of the compound bound to its target, revealing the precise binding site and the nature of the molecular interactions.

Computational Docking: In silico modeling can be used to predict the most favorable binding pose of the compound on the target protein, guiding further experimental validation.

The interaction of this compound with its molecular target will trigger a cascade of cellular events. Mapping these upstream and downstream signaling pathways is essential for a comprehensive understanding of its biological effects.

| Technique | Application in Pathway Delineation |

| Western Blotting | To assess changes in the expression levels and post-translational modifications (e.g., phosphorylation) of key signaling proteins. |

| Quantitative PCR (qPCR) | To measure changes in the mRNA expression of downstream target genes. |

| Reporter Gene Assays | To quantify the activity of specific transcription factors regulated by the affected pathway. |

| Global Proteomics/Phosphoproteomics | To obtain an unbiased, system-wide view of the changes in protein expression and phosphorylation patterns following compound treatment. |

By integrating the data from these various approaches, a detailed molecular mechanism of action for this compound can be constructed, linking its direct molecular interaction to its ultimate cellular and physiological effects.

In Vivo Pre-clinical Research Data for this compound Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, no specific in vivo pre-clinical research data was found for the chemical compound this compound. Consequently, it is not possible to generate an article that adheres to the requested detailed outline focusing on mechanistic elucidation, biomarker discovery, and metabolic pathways for this specific compound in non-human models.

The performed searches for "this compound" and variations thereof did not yield any published studies detailing its application in mechanistic animal studies, assessment of target engagement, or investigation of its metabolic and excretion profiles.

While research exists for other compounds containing a pyrimidine-2,4-dione core, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but structurally distinct molecules. The scientific accuracy and integrity of the article would be compromised by extrapolating findings from other compounds.

Therefore, the content for the following outlined sections could not be generated:

In Vivo Pre Clinical Research Models for Mechanistic Elucidation of 6 3,4 Dichloroanilino 1h Pyrimidine 2,4 Dione Non Human 5.1. Application of the Chemical Compound in Mechanistic Animal Studies5.1.1. Proof of Concept Studies in Disease Models for Pathway Modulation5.1.2. Assessment of Target Engagement and Pharmacodynamic Responses in Vivo5.2. Biomarker Discovery and Validation in Pre Clinical Systems5.3. Investigation of Metabolic Pathways and Excretion Profiles in Research Models

Without any specific data on in vivo studies, the creation of data tables and detailed research findings as requested is not feasible. Further investigation into proprietary research databases or direct inquiries with chemical suppliers and research institutions may be necessary to obtain the specific information required.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 6 3,4 Dichloroanilino 1h Pyrimidine 2,4 Dione Analogs

Systematic Exploration of Structural Modifications on Biological Activity

The biological activity of pyrimidine-2,4-dione analogs is highly sensitive to structural modifications at several key positions. Systematic exploration has revealed that substitutions on both the pyrimidine (B1678525) core and the aniline (B41778) ring can dramatically influence potency and selectivity.

For instance, in the development of novel PARP-1 inhibitors based on a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, the fusion of a heterocycle was found to enhance potency. nih.govrsc.orgresearchgate.net This suggests that extending the heterocyclic system of 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione could be a fruitful avenue for optimization.

Furthermore, studies on other pyrimidine derivatives have highlighted the importance of specific substituent patterns. For example, in a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives, the nature and position of substituents on the phenyl rings were critical for their antitumor activity. rsc.org Similarly, for pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, variations in substituents led to a range of antimicrobial activities. researchgate.netnih.gov These findings underscore the necessity of a systematic approach to modifying the 3,4-dichloroanilino moiety of the title compound to fine-tune its biological profile.

Interactive Table: Impact of Structural Modifications on Biological Activity of Pyrimidine-2,4-dione Analogs

| Scaffold | Modification | Observed Effect on Activity | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Fusion of a heterocycle | Enhanced PARP-1 inhibitory potency | nih.govrsc.orgresearchgate.net |

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione | Phenyl ring substitutions | Critical for antitumor activity | rsc.org |

| Pyrimido[4,5-d]pyrimidine-2,5-dione | Varied substitutions | Modulated antimicrobial activity | researchgate.netnih.gov |

Identification of Key Pharmacophore Features and Ligand Efficiency Metrics

Pharmacophore modeling is instrumental in identifying the essential structural features required for the biological activity of this compound analogs. A typical pharmacophore model for this class of compounds includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. researchgate.net

The pyrimidine-2,4-dione core itself serves as a crucial hydrogen bonding motif. The intact amide and imide groups of the pyrimidine ring have been shown to be necessary for significant enzyme inhibition in studies of dihydroorotate (B8406146) dehydrogenase inhibitors. nih.gov The carbonyl groups and NH moieties can form key interactions with target proteins. nih.gov

The 3,4-dichloroanilino group contributes to hydrophobic and aromatic interactions within the binding pocket of a target protein. The positions of the chlorine atoms are critical, as they influence the electronic properties and conformation of the molecule, thereby affecting binding affinity.

Ligand efficiency (LE) metrics are employed to assess the binding efficiency of a compound in relation to its size. By optimizing LE, medicinal chemists can design smaller, more efficient molecules with improved pharmacokinetic properties. For pyrimidine-2,4-dione analogs, this involves maximizing the binding contribution of each atom and functional group.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of this compound analogs with their biological activities. nih.gov These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs. tandfonline.com

A typical QSAR study involves the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a series of analogs. Statistical methods, like multiple linear regression (MLR) and artificial neural networks (ANN), are then used to develop a predictive model. tandfonline.com For instance, a QSAR study on pyrimido[4,5-d]pyrimidine-2,5-dione derivatives as antimicrobial agents successfully established a correlation between different physicochemical parameters and their biological activity. nih.gov

Predictive analytics based on QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Rational Design Principles and Computational Approaches for Analog Optimization

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between this compound analogs and their biological targets at an atomic level. nih.gov

Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site. researchgate.net For example, docking studies of pyrano[2,3-d]pyrimidine-2,4-dione derivatives in the PARP-1 active site helped to elucidate their probable binding modes. nih.govrsc.orgresearchgate.net These studies can reveal key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that contribute to binding affinity.

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the binding mode predicted by docking and to identify any conformational changes that may occur upon ligand binding.

Fragment-Based Drug Design (FBDD) Strategies for Expanding Chemical Space

Fragment-Based Drug Design (FBDD) is a strategy that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments can then be grown or linked together to create more potent lead compounds.

In the context of this compound, the pyrimidine-2,4-dione core or the dichloroanilino moiety could serve as starting fragments. By identifying fragments that bind to adjacent sites on the target protein, novel analogs with improved affinity and selectivity can be designed.

De Novo Design Methodologies for Novel Scaffolds

De novo design methodologies utilize computational algorithms to generate novel molecular structures with desired properties from scratch. These methods can be used to explore new chemical space and to design novel scaffolds that are structurally distinct from existing pyrimidine-2,4-dione analogs. By specifying a desired pharmacophore or a set of geometric constraints based on the target's binding site, these algorithms can propose new molecules that are predicted to have high affinity and favorable drug-like properties.

Advanced Methodologies and Research Applications of 6 3,4 Dichloroanilino 1h Pyrimidine 2,4 Dione As a Chemical Probe

Development of Chemical Biology Tools and Imaging Probes Based on the Compound

The structural features of 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione make it an attractive starting point for the development of sophisticated chemical biology tools. The pyrimidine (B1678525) core can be modified to incorporate reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of its interactions within cellular environments. For instance, pyrimidine-based compounds have been successfully conjugated to fluorescent dyes like BODIPY to create probes for imaging and studying antitumor activity. frontiersin.org

Furthermore, the introduction of bioorthogonal handles, such as alkynes or azides, would allow for the use of click chemistry to attach a variety of functional groups. This approach has been utilized to develop pyrimidine nucleoside analogues as chemical probes to monitor the replication of intracellular parasites. plos.orgnih.gov By analogy, this compound could be derivatized to create imaging probes for specific cellular targets or processes. For example, radiolabeling with isotopes like ¹⁸F has been applied to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives for tumor imaging with positron emission tomography (PET), suggesting a similar potential for appropriately modified this compound. mdpi.com

Table 1: Examples of Pyrimidine-Based Imaging Probes

| Probe Type | Pyrimidine Scaffold | Reporter/Tag | Application |

| Fluorescent Probe | Pyrimidine-BODIPY | BODIPY | Tumor cell imaging and activity study frontiersin.org |

| DNA Replication Probe | 5-ethynyl-2'-deoxyuridine (EdU) | Ethynyl group (for click chemistry) | Assessing parasite replication plos.orgnih.gov |

| PET Imaging Agent | ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine | ¹⁸F | Tumor imaging mdpi.com |

Integration into Systems Biology and Omics Research Platforms

In the era of systems biology, chemical probes are invaluable for dissecting complex cellular networks. This compound and its derivatives can be integrated into various "omics" platforms to provide a functional readout of cellular states. For example, in a chemoproteomics approach, an immobilized version of the compound could be used as an affinity matrix to capture interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal the compound's targets and off-targets on a proteome-wide scale. This strategy has been effectively used with pyrido[2,3-d]pyrimidine (B1209978) inhibitors to identify novel kinase targets.

The insights gained from such experiments can be integrated with transcriptomic and metabolomic data to build comprehensive models of cellular pathways modulated by the compound. This multi-omics approach provides a more holistic understanding of the biological effects of the chemical probe and can help in elucidating its mechanism of action.

Application in Target Validation and Pathway Deconvolution Studies

A key challenge in drug discovery is the validation of novel therapeutic targets. Chemical probes with high specificity and potency are essential tools in this process. Based on the known activities of related anilino-pyrimidine derivatives, this compound is likely to target protein kinases, a class of enzymes frequently implicated in disease. A series of 4-anilino-2-(2-pyridyl)pyrimidines, for instance, were identified as potent inducers of apoptosis. nih.gov

By systematically modifying the structure of this compound, a library of analogs can be synthesized to establish structure-activity relationships (SAR). These analogs can then be used to probe the function of a putative target in cellular and animal models. For instance, pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), shedding light on the binding pocket of this enzyme. nih.gov This approach allows for the deconvolution of complex signaling pathways by observing the phenotypic consequences of target engagement by the chemical probe.

Table 2: Examples of Pyrimidine Derivatives in Target Validation

| Compound Class | Target(s) | Biological Effect |

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | Inhibition of DNA repair, antitumor activity nih.govrsc.org |

| Aminopyrimidine-2,4-diones | BRD4/PLK1 | Cytotoxicity in cancer cells mdpi.com |

| Pyrido[2,3-d]pyrimidine-2,4-diones | eEF-2K | Inhibition of protein synthesis nih.gov |

| 4-Anilino-2-(2-pyridyl)pyrimidines | Tubulin | Induction of apoptosis nih.gov |

Use in Chemoproteomics and Activity-Based Protein Profiling (ABPP)

Chemoproteomics and activity-based protein profiling (ABPP) are powerful techniques for studying enzyme function directly in native biological systems. ABPP utilizes reactive chemical probes that covalently label the active sites of specific enzyme families. While this compound itself is not a classic activity-based probe, it can be functionalized with a reactive "warhead" to create such a tool.

The development of ABPP probes for various enzyme classes has revolutionized our ability to profile enzyme activity in health and disease. rsc.org For example, a chemical proteomic approach using an immobilized pyrido[2,3-d]pyrimidine ligand successfully identified over 30 human protein kinases as targets of this class of compounds. This demonstrates the potential for using a modified this compound to develop novel probes for kinase activity.

Furthermore, competitive ABPP can be employed to assess the selectivity of this compound and its analogs across entire enzyme families. In this setup, a broad-spectrum activity-based probe is used to label a set of enzymes, and the ability of the test compound to compete for this labeling provides a measure of its potency and selectivity. This approach is invaluable for characterizing the selectivity profile of potential drug candidates and chemical probes.

Future Research Directions and Unexplored Avenues for 6 3,4 Dichloroanilino 1h Pyrimidine 2,4 Dione

Emerging Research Hypotheses and Theoretical Frameworks

The exploration of 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione could be guided by several emerging hypotheses rooted in the established biological activities of similar compounds. Pyrimidine (B1678525) derivatives are well-recognized for their diverse pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.

Hypothesized Biological Activities:

| Hypothesized Activity | Rationale based on Structural Features | Potential Research Direction |

| Anticancer Agent | The pyrimidine ring is a core component of nucleobases, and its analogs can interfere with DNA and RNA synthesis in rapidly dividing cancer cells. The dichloroaniline group can enhance lipophilicity and potentially interact with specific enzymatic pockets. | Investigation of cytotoxic effects on various cancer cell lines, and studies to elucidate the mechanism of action (e.g., inhibition of thymidylate synthase or other key enzymes in nucleotide metabolism). |

| Kinase Inhibitor | Many kinase inhibitors possess a hinged structure that binds to the ATP-binding pocket of kinases. The amino-pyrimidine scaffold can act as a hinge-binding motif. | In silico docking studies against a panel of kinases implicated in cancer and inflammatory diseases, followed by in vitro kinase inhibition assays. |

| Antiviral Agent | Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. Non-nucleoside pyrimidine derivatives can also inhibit viral enzymes like reverse transcriptase or protease. | Screening for activity against a range of viruses, particularly those where pyrimidine-based inhibitors have shown promise. |

| Anti-inflammatory Agent | Certain pyrimidine derivatives have been shown to modulate inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenase (COX) or cytokine production. | Evaluation of its ability to inhibit inflammatory mediators in cell-based assays and animal models of inflammation. |

Potential for Advanced Applications as a Research Tool or Probe in Novel Biological Contexts

Beyond its potential therapeutic applications, this compound could be developed as a valuable research tool. Its unique chemical structure could be leveraged to probe specific biological processes.

Potential Applications as a Research Probe:

Chemical Probe for Enzyme Discovery: If the compound exhibits potent and selective inhibition of a particular enzyme, it could be used to study the physiological and pathological roles of that enzyme.

Fluorescent Labeling: The pyrimidine or aniline (B41778) rings could potentially be modified with fluorescent tags to create probes for visualizing specific cellular structures or tracking molecular interactions.

Affinity-Based Proteomics: Immobilization of the compound on a solid support could facilitate the identification of its protein binding partners, revealing novel biological targets.

Challenges and Opportunities in the Academic Research of Pyrimidine-based Compounds

The academic pursuit of novel pyrimidine-based compounds faces both challenges and exciting opportunities.

Challenges:

Synthesis and Optimization: Developing efficient and scalable synthetic routes for novel pyrimidine derivatives can be challenging. Extensive medicinal chemistry efforts are often required to optimize potency, selectivity, and pharmacokinetic properties.

Target Identification and Validation: Identifying the specific biological target of a novel compound and validating its therapeutic relevance can be a complex and resource-intensive process.

Drug Resistance: The emergence of resistance to existing pyrimidine-based drugs necessitates the continuous development of new agents with novel mechanisms of action.

Opportunities:

Rational Drug Design: Advances in computational chemistry and structural biology enable the rational design of pyrimidine derivatives with improved target specificity and reduced off-target effects.

High-Throughput Screening: The availability of large chemical libraries and high-throughput screening platforms facilitates the rapid identification of novel pyrimidine-based hits.

Exploring New Biological Space: There is a vast and underexplored biological space for pyrimidine derivatives beyond their traditional applications in cancer and infectious diseases.

Interdisciplinary Collaborations and Synergistic Research Opportunities

The successful development of this compound and other novel pyrimidine-based compounds will require a multidisciplinary approach.

Potential Interdisciplinary Collaborations:

| Collaborating Disciplines | Synergistic Research Opportunities |

| Medicinal Chemistry & Computational Biology | Design and synthesis of focused libraries of analogs based on computational modeling and virtual screening. |

| Pharmacology & Cell Biology | Elucidation of the mechanism of action, identification of biomarkers of response, and evaluation of efficacy in relevant disease models. |

| Structural Biology & Biophysics | Determination of the three-dimensional structures of the compound in complex with its biological targets to guide further optimization. |

| Materials Science & Nanotechnology | Development of novel drug delivery systems to enhance the solubility, stability, and targeted delivery of pyrimidine-based compounds. |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis of pyrimidine-2,4-dione derivatives typically involves cyclocondensation reactions. For example, the Biginelli reaction is widely used to synthesize dihydropyrimidinone scaffolds under acidic conditions (e.g., HCl or acetic acid) with urea/thiourea and β-keto esters . For 6-(3,4-dichloroanilino) substitution, a nucleophilic aromatic substitution (SNAr) reaction between 3,4-dichloroaniline and a pre-functionalized pyrimidine intermediate (e.g., 6-chloro-1H-pyrimidine-2,4-dione) is recommended. Key optimization parameters include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR Spectroscopy : Compare ¹H/¹³C NMR data with reported analogs. For example, NH protons in pyrimidine-2,4-diones typically appear as singlets near δ 11.0–11.5 ppm, while aromatic protons from the 3,4-dichloroaniline moiety resonate at δ 6.7–7.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with calculated exact masses.

- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3% tolerance) .

Q. What biological activity profiles are associated with this compound, and how can preliminary assays be designed?

Pyrimidine-2,4-dione derivatives are explored as kinase inhibitors, antimicrobials, or anti-inflammatory agents. For preliminary screening:

- Kinase Inhibition : Use enzymatic assays (e.g., EGFR or VEGFR inhibition) with ATP-competitive binding protocols.

- Antimicrobial Activity : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity across studies?

Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Tautomer Identification : Use variable-temperature NMR to detect equilibrium between keto-enol forms. For example, NH protons may shift with DMSO-d6 vs. CDCl3 .

- Crystallography : Obtain single-crystal X-ray structures to confirm tautomeric states and hydrogen-bonding networks.

- Bioactivity Replication : Standardize assay conditions (e.g., serum concentration, incubation time) and validate with positive controls (e.g., staurosporine for kinase assays) .

Q. What strategies are effective for improving solubility and bioavailability of this compound?

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

Adopt the INCHEMBIOL framework :

- Degradation Studies : Perform hydrolysis/photolysis experiments (pH 4–9, UV light) to identify breakdown products.

- Biotransformation : Use soil microcosms or liver microsomes to assess metabolic pathways.

- Ecotoxicology : Test acute toxicity on Daphnia magna (LC50) and algal growth inhibition (IC50) .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets).

- QSAR Modeling : Develop regression models with descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS or AMBER .

Methodological Resources

- Synthetic Protocols : Refer to Podilla et al. (2018) for dihydropyrimidinone synthesis .

- Analytical Standards : Cross-validate NMR data with Saeed et al. (2017) for pyrimidine derivatives .

- Environmental Testing : Follow INCHEMBIOL guidelines for abiotic/biotic transformation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.